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Compound of Interest

Compound Name:
2-amino-N-[3-

(dimethylamino)propyl]benzamide

CAS No.: 1943-20-0

Cat. No.: B6238784

Get Quote

Executive Summary: The Structural Evolution
In High-Throughput Screening (HTS) and lead optimization, the term "Benzamide" refers to the

2-aminoanilide zinc-binding group (ZBG). While the simple benzamide molecule acts primarily

as a PARP inhibitor, the Benzamide HDAC inhibitor class (represented by the prototype CI-

994) is distinct for its selectivity toward Class I HDACs (1, 2, 3).

Entinostat (MS-275) represents the pinnacle of this scaffold's optimization. Unlike hydroxamic

acids (e.g., Vorinostat) which exhibit "fast-on/fast-off" kinetics, Entinostat utilizes a slow-tight

binding mechanism. This results in a prolonged residence time on the target, correlating with

sustained biological efficacy even after the drug is cleared from plasma.
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Feature
Benzamide

Prototype (CI-994)
Entinostat (MS-275) Alternative (SAHA)

Zinc Binding Group 2-Aminoanilide
2-Aminoanilide

(Optimized)
Hydroxamic Acid

Binding Mechanism
Slow-Binding

(Mechanism A)

Slow-Tight Binding

(Mechanism B)
Fast-on / Fast-off

Selectivity
Class I (HDAC 1, 2,[1]

[2] 3)

Class I Selective

(High Potency)
Pan-HDAC (Broad)

Residence Time Moderate Extended (Hours) Short (Minutes)

Primary Utility Structural Reference
Clinical Candidate /

Probe
General Control

Mechanistic Insight: The "Slow-Tight" Advantage
The defining characteristic of Entinostat is not merely its thermodynamic affinity (

), but its kinetic behavior.

The Kinetic Pathway
Most inhibitors follow simple equilibrium:

. Entinostat follows Mechanism B, involving a secondary conformational change in the enzyme-
inhibitor complex:

Step 1 (

): Rapid formation of a loose collision complex (

).

Step 2 (

): Slow isomerization into a tightly bound, long-lived complex (

).
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This mechanism renders standard IC50 measurements time-dependent. If you do not pre-

incubate Entinostat, you will underestimate its potency by 10-100 fold.
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Figure 1: Kinetic Mechanism B. Entinostat induces a slow conformational change

(isomerization) leading to a highly stable EI* complex, explaining its superior residence time

compared to standard benzamides.

Quantitative Performance Data
The following data aggregates multiple peer-reviewed biochemical assays. Note the

discrepancy in IC50 values based on incubation time, highlighting the kinetic nature of the

benzamide class.

Table 1: Binding Affinity & Potency (Cell-Free Assays)
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Target Isoform Metric
Entinostat (MS-

275)

CI-994 (Ref.

Benzamide)

Vorinostat

(SAHA)

HDAC 1 IC50 180 - 300 nM 400 - 900 nM ~10 - 50 nM

Ki ~0.59 µM (Initial) N/A N/A

HDAC 2 IC50 280 - 450 nM ~900 nM ~50 nM

HDAC 3 IC50 2.0 - 8.0 µM > 10 µM ~20 nM

Ki 24 nM (Final EI) N/A N/A

HDAC 8 IC50
> 100 µM

(Inactive)
> 100 µM ~100 nM

HDAC 6 IC50
> 100 µM

(Inactive)
> 100 µM ~15 nM

*Note: Entinostat's potency against HDAC3 is highly sensitive to the presence of the NCoR2

co-repressor complex. In the presence of the co-repressor, affinity increases significantly (Ki

~24 nM).

Experimental Protocol: Time-Dependent Inhibition
Assay
To accurately measure the binding affinity of Entinostat (or any Benzamide-class inhibitor), you

must account for the slow-binding kinetics. A standard "mix-and-read" protocol will fail.

Method: Fluorogenic Lysine Deacetylation Assay
Reagents:

Enzyme: Recombinant Human HDAC1 or HDAC3/NCoR2 complex.

Substrate: Fluorogenic peptide (e.g., Ac-Lys-AMC or Boc-Lys(Ac)-AMC).

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA.

Protocol Workflow:
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Compound Preparation:

Dissolve Entinostat in DMSO to 10 mM stock.

Prepare 10-point serial dilutions (1:3) in Assay Buffer.

Pre-Incubation (CRITICAL STEP):

Add 10 µL of diluted Entinostat to 30 µL of Enzyme solution.

Incubate at 25°C for 2 - 4 hours.

Rationale: This allows the

equilibrium to establish. Without this, IC50 values will shift rightward (appear weaker).

Reaction Initiation:

Add 10 µL of Substrate (final conc. near

, typically 10-50 µM).

Incubate for 30 minutes at 37°C.

Development & Detection:

Add 50 µL Developer Solution (Trypsin + TSA).

Incubate 15 mins at room temperature.

Read Fluorescence (Ex: 360 nm / Em: 460 nm).
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Figure 2: Optimized Assay Workflow. The red node highlights the mandatory pre-incubation

step required for Benzamide-class inhibitors to reach true affinity equilibrium.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b6238784/docs?utm_src=pdf-body-img#binding-affinity-kinetics-benzamide-scaffold-vs-entinostat-ms-275
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6238784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants

Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of

Biological Chemistry.

Wang, Y., et al. (2022).[3] Determination of Slow-binding HDAC Inhibitor Potency and

Subclass Selectivity. bioRxiv.

BPS Bioscience. (2024). MS-275 (Entinostat) Product Data Sheet.

Selleck Chemicals. (2024). Entinostat (MS-275) Biological Activity.

Chou, C. J., et al. (2008). Benzamide-based HDAC inhibitors: Structural requirements for

high potency and selectivity. Bioorganic & Medicinal Chemistry Letters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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